Lithium;2-[4-bromo-2-(hydroxymethyl)phenoxy]acetate
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Description
“Lithium;2-[4-bromo-2-(hydroxymethyl)phenoxy]acetate” is a chemical compound with the molecular formula C9H9BrO4.Li. It has a molecular weight of 267.01 . This compound is a salt, with lithium being the cation .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9BrO4.Li/c10-7-1-2-8(6(3-7)4-11)14-5-9(12)13;/h1-3,11H,4-5H2,(H,12,13);/q;+1/p-1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
The compound contains a benzylic position, which is known to undergo various reactions . These reactions could include free radical bromination, nucleophilic substitution, and oxidation . The exact reactions that this specific compound undergoes would depend on the conditions and reagents present.Physical and Chemical Properties Analysis
The compound has a molecular weight of 267.01 . Other physical and chemical properties such as melting point, boiling point, and density aren’t readily available in the resources.Mechanism of Action
Target of Action
The compound contains a bromine atom, which is often involved in electrophilic aromatic substitution reactions .
Mode of Action
The compound likely interacts with its targets through a nucleophilic substitution mechanism. The bromine atom on the phenyl ring can act as a leaving group, allowing a nucleophile to attack the carbon atom to which it is attached . This can result in the formation of a new bond between the carbon atom and the nucleophile.
Biochemical Pathways
The compound’s structure suggests it may be involved in suzuki–miyaura cross-coupling reactions . These reactions are widely used in organic chemistry for the formation of carbon-carbon bonds, and they involve the coupling of an organoboron compound with a halide under the action of a palladium catalyst .
Pharmacokinetics
The bromine atom might also affect the compound’s metabolism and excretion, as halogenated compounds often undergo hepatic metabolism .
Result of Action
The compound’s potential involvement in suzuki–miyaura cross-coupling reactions suggests it may play a role in the synthesis of complex organic molecules .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Lithium;2-[4-bromo-2-(hydroxymethyl)phenoxy]acetate. Factors such as temperature, pH, and the presence of other chemical species can affect the compound’s reactivity and stability. For instance, the Suzuki–Miyaura cross-coupling reactions in which the compound may be involved are typically performed under mild conditions and are tolerant of many functional groups .
Properties
IUPAC Name |
lithium;2-[4-bromo-2-(hydroxymethyl)phenoxy]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO4.Li/c10-7-1-2-8(6(3-7)4-11)14-5-9(12)13;/h1-3,11H,4-5H2,(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBVFJNHMFWXXRA-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC(=C(C=C1Br)CO)OCC(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrLiO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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